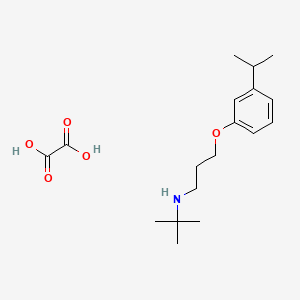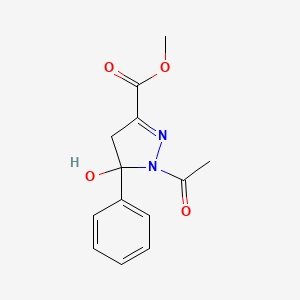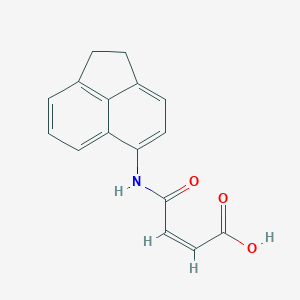![molecular formula C16H15Cl2N3O4S B4941656 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as CNP-4 and is a piperazine derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of CNP-4 is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
CNP-4 has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the activity of certain enzymes and proteins that are involved in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CNP-4 in lab experiments is its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, which make it a promising candidate for drug development. However, one of the limitations of using CNP-4 in lab experiments is its toxicity. It has been found to be toxic to certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CNP-4. One of the future directions is the development of CNP-4-based drugs for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. Another future direction is the study of the mechanism of action of CNP-4, which may provide insights into its potential applications in the field of medicine. Additionally, the study of the toxicity of CNP-4 may provide insights into its safety and potential side effects.
Méthodes De Synthèse
The synthesis of CNP-4 involves a multi-step process that includes the reaction of 2-chloro-4-nitroaniline with piperazine in the presence of a base to form 1-(2-chloro-4-nitrophenyl)piperazine. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the final product, 1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine.
Applications De Recherche Scientifique
CNP-4 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to be effective in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-(4-chlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c17-12-1-4-14(5-2-12)26(24,25)20-9-7-19(8-10-20)16-6-3-13(21(22)23)11-15(16)18/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKWCSGGAWMBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)

![{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B4941604.png)

![11-(4-methylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4941625.png)

![{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4941639.png)

![6-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4941647.png)
![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941664.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4941677.png)
![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)